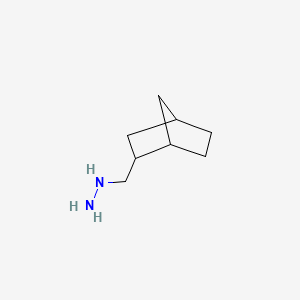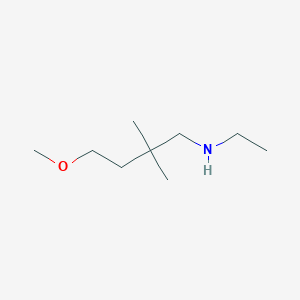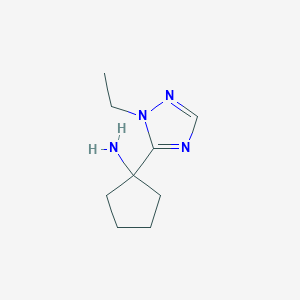
(2S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic Acid diHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring substituted at the 3-position with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-dimethylpyridine.
Amino Acid Formation: The pyridine derivative undergoes a series of reactions to introduce the amino acid moiety. This can involve steps such as alkylation, reduction, and protection/deprotection of functional groups.
Chirality Introduction: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired (S)-configuration.
Final Conversion: The final product is converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amino acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups onto the pyridine ring.
Propiedades
Fórmula molecular |
C10H16Cl2N2O2 |
|---|---|
Peso molecular |
267.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-6-3-4-8(7(2)12-6)5-9(11)10(13)14;;/h3-4,9H,5,11H2,1-2H3,(H,13,14);2*1H/t9-;;/m0../s1 |
Clave InChI |
FOIVHYNZJNAEJM-WWPIYYJJSA-N |
SMILES isomérico |
CC1=NC(=C(C=C1)C[C@@H](C(=O)O)N)C.Cl.Cl |
SMILES canónico |
CC1=NC(=C(C=C1)CC(C(=O)O)N)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


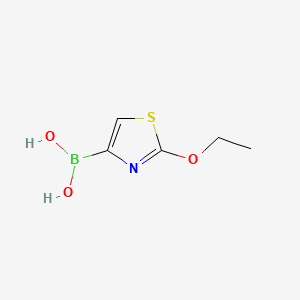


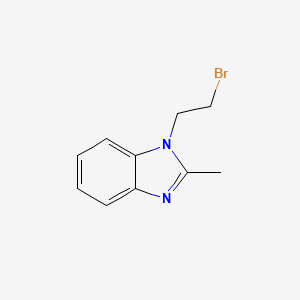
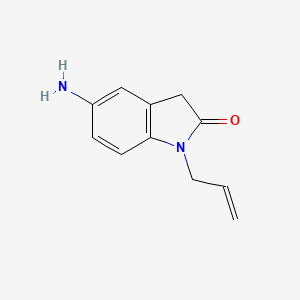
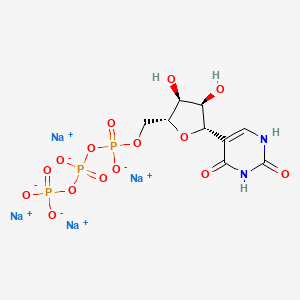
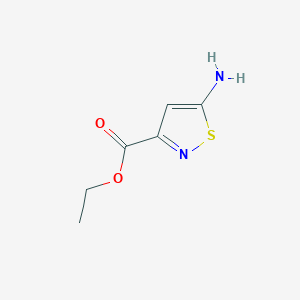
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)

